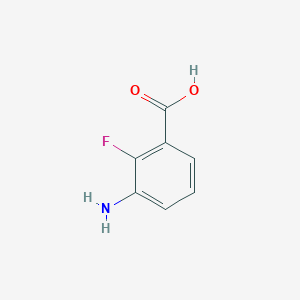

3-Amino-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZMWMNVHEBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630573 | |

| Record name | 3-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914223-43-1 | |

| Record name | 3-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-2-fluorobenzoic Acid: Synthesis, Applications, and Analysis

Abstract: This technical guide provides an in-depth exploration of 3-Amino-2-fluorobenzoic acid (CAS No: 914223-43-1), a pivotal building block in modern organic synthesis and pharmaceutical development. The document delineates its fundamental physicochemical properties, outlines a validated synthesis protocol, and investigates its critical applications, particularly in drug discovery, where the strategic incorporation of fluorine can significantly enhance molecular properties. Furthermore, this guide presents a comparative overview of analytical methodologies for quality control and quantification, alongside essential safety and handling protocols. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this versatile fluorinated intermediate.

Structural and Physicochemical Characterization

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a fluorine atom. Its Chemical Abstracts Service (CAS) registry number is 914223-43-1.[1][2][3][4][5] The unique spatial arrangement of the electron-withdrawing fluorine atom ortho to the carboxylic acid and meta to the amino group imparts distinct reactivity and makes it a valuable synthon.

The presence of the fluorine atom is particularly significant in medicinal chemistry, as it is known to improve key pharmacological parameters such as metabolic stability and bioavailability in drug molecules.[6]

Key Properties

A summary of the essential physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 914223-43-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FNO₂ | [1][2][4][7][8] |

| Molecular Weight | 155.13 g/mol | [1][2][4][8][9] |

| Appearance | White to light orange/brown crystalline powder/solid | [2][9] |

| Boiling Point | 325.9 ± 27.0 °C (Predicted) | [1][9] |

| Density | 1.430 g/cm³ | [1][9] |

| pKa | 3.43 ± 0.10 (Predicted) | [9] |

| Flash Point | 150.9 °C | |

| IUPAC Name | This compound | [8] |

| SMILES | C1=CC(=C(C(=C1)N)F)C(=O)O | [8] |

Structural Representation

The functional groups of this compound provide multiple reaction sites, making it a versatile intermediate.

Synthesis Protocol and Mechanistic Rationale

The most direct and widely cited method for synthesizing this compound is through the chemical reduction of its nitro precursor, 2-Fluoro-3-nitrobenzoic acid.[1][2][10] This transformation is a cornerstone of aromatic chemistry, converting the nitro group (-NO₂) into an amino group (-NH₂) and is typically achieved with high efficiency.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory procedure for the reduction of 2-Fluoro-3-nitrobenzoic acid.

Materials:

-

2-Fluoro-3-nitrobenzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)

-

Ethanol (or Methanol/Ethyl Acetate), sufficient to dissolve starting material

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite® or a similar filter aid

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Vessel Preparation: To a round-bottom flask, add 2-Fluoro-3-nitrobenzoic acid and a magnetic stir bar.

-

Solvent Addition: Add ethanol to the flask until the starting material is fully dissolved. The concentration is typically not critical but should allow for efficient stirring.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: Pd/C is a highly efficient and reusable heterogeneous catalyst for hydrogenation. It is pyrophoric when dry and should be handled with care, preferably under a moist or inert atmosphere.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere. Trustworthiness Note: This purge cycle is critical to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like Nitrogen or Argon. Filter the mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product. Causality Note: Celite® provides a fine filtration medium that prevents the fine black catalyst powder from passing through, resulting in a clear, colorless filtrate.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (typically >98%).[2]

Core Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate, valued for its utility as a versatile chemical building block in creating more complex molecular architectures.[2] Its primary applications are in pharmaceutical research and the manufacturing of fine chemicals.[2]

-

Pharmaceutical Intermediate: The compound is a precursor in the synthesis of various bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2] The dual reactivity of the amino and carboxylic acid groups allows for sequential and controlled modifications, forming the backbone of many drug candidates.

-

Impact of Fluorine: The strategic placement of a fluorine atom can profoundly alter a molecule's properties. It can block sites of metabolism, increase binding affinity to target proteins, and modulate pKa and lipophilicity, all of which are critical parameters in drug design.

-

Scaffold for Novel Compounds: It serves as a foundational scaffold for building diverse chemical libraries for high-throughput screening. For example, it can be used to synthesize derivatives like (3-Amino-2-fluorophenyl)methanol, further expanding its synthetic utility.[1][10]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. While several analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine quality control. The methodologies are analogous to those used for structurally similar compounds like 4-Amino-2-fluorobenzoic acid.[11]

Comparative Analysis of Techniques

The choice of analytical method depends on the specific requirements for sensitivity, selectivity, and available instrumentation.

| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |

| Selectivity | Moderate to High | Very High | Low |

| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) | Poor (µg/mL range) |

| Primary Use | Purity assay, quantification | Impurity profiling, identification | Quick concentration check |

| Sample Prep | Simple dissolution | Complex (derivatization required) | Simple dissolution |

Data adapted from established methods for analogous compounds.[11]

Protocol: Purity Determination by HPLC-UV

This protocol provides a general framework for developing an HPLC method for purity analysis.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260/1290 Infinity II or equivalent, with a UV/DAD detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

-

Gradient: A typical starting condition would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Diode array detection (DAD) is preferred to assess peak purity; a single wavelength around 254 nm or 278 nm can be used for quantification.[11]

-

Injection Volume: 5-10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Data Processing: Determine the area percent of the main peak in the sample chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100%. Trustworthiness Note: This area percent method assumes all impurities have a similar UV response factor. For accurate quantification of specific impurities, their individual reference standards are required.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Atmosphere: Some suppliers recommend storing under an inert atmosphere (e.g., Nitrogen or Argon) as the compound may be air-sensitive.[7][9]

-

Temperature: Recommended storage temperatures vary by supplier, ranging from 2-8 °C to general room temperature.[7][9] For long-term stability, refrigeration in a dark place is advisable.[9]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, combined with the beneficial properties imparted by the fluorine substituent, makes it an indispensable tool for synthetic chemists. Understanding its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in developing the next generation of complex molecules and therapeutics.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound CAS#: 914223-43-1. (n.d.). ChemicalBook.

- This compound: Your Essential Chemical Synthesis Building Block. (n.d.). Made-in-China.com.

- This compound. (n.d.). AbacipharmTech.

- This compound. (n.d.). Oakwood Chemical.

- This compound Safety Data Sheet. (n.d.). Synquest Labs.

- This compound. (n.d.). Zhejiang Xieshi New Materials Co., Ltd..

- This compound. (2024). ChemBK.

- This compound. (n.d.). PubChem, National Center for Biotechnology Information.

- Methyl 3-Amino-2-fluorobenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate. (2025). ChemicalBook.

- This compound | 914223-43-1. (2025). ChemicalBook.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

- A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- Safety Data Sheet. (2025). Cayman Chemical.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.

- Amino Acid Analysis. (n.d.). Agilent.

Sources

- 1. This compound CAS#: 914223-43-1 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound [xieshichem.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 914223-43-1 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-fluorobenzoic acid, a key building block in modern organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's physicochemical properties, detailed synthesis and purification protocols, analytical characterization methods, and its significant role in the development of targeted therapeutics.

Core Molecular Profile

This compound (CAS Number: 914223-43-1) is a substituted aromatic carboxylic acid. The unique arrangement of an amino group, a fluorine atom, and a carboxylic acid on the benzene ring imparts specific reactivity and properties that are highly valued in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1]

The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] The amino and carboxylic acid groups provide versatile handles for a variety of chemical transformations, including amidation, esterification, and nucleophilic substitution reactions.[1][2]

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | [2][3] |

| Appearance | White to yellow to brown powder | [1] |

| CAS Number | 914223-43-1 | [4] |

| Density | 1.43 g/cm³ | [1] |

| Boiling Point | 325.9°C | [1] |

| Flash Point | 150.9°C | [1] |

| Purity | Typically ≥97% |

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor. An alternative pathway proceeds through the hydrolysis of a benzonitrile derivative.

Synthesis via Reduction of 2-Fluoro-3-nitrobenzoic Acid

The most common laboratory and industrial synthesis of this compound is achieved through the reduction of 2-Fluoro-3-nitrobenzoic acid.[2] While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Synthesis of Methyl 3-Amino-2-fluorobenzoate (a key derivative)

A related procedure for the synthesis of the methyl ester, a direct precursor in pharmaceutical manufacturing, is described in the patent literature for the preparation of Dabrafenib.[5][6] This provides a validated methodology for the reduction step.

-

Reaction Setup: In a suitable pressure reactor, combine methyl-2-fluoro-3-nitrobenzoate (100 g) with a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[5]

-

Catalyst Addition: Add 10% palladium on charcoal (10 g) to the stirred reaction mixture.[5]

-

Hydrogenation: Raise the temperature of the reaction mass to 50-60 °C and apply hydrogen pressure of 3.0-10 kg for 3-24 hours.[5]

-

Work-up: After the reaction is complete, filter the mixture to remove the palladium catalyst and wash the filter cake with tetrahydrofuran.[5]

-

Isolation: Concentrate the filtrate under vacuum to yield methyl-3-amino-2-fluorobenzoate.[5]

Note: To obtain the free acid, the resulting ester would subsequently be hydrolyzed under acidic or basic conditions.

Synthesis via Hydrolysis of 3-Amino-2-fluorobenzonitrile

An alternative documented synthesis involves the alkaline hydrolysis of 3-Amino-2-fluorobenzonitrile.[7]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, mix 3-Amino-2-fluorobenzonitrile (100 g) with water (1 L).[7]

-

Base Addition: Add sodium hydroxide (29.38 g) to the mixture at 30°C.[7]

-

Hydrolysis: Heat the reaction mixture to 100°C and maintain with stirring for 14 hours to ensure complete conversion of the nitrile to the carboxylic acid.[7]

-

Precipitation and Extraction: Cool the mixture to 10°C and adjust the pH to 5. Extract the product with ethyl acetate (4 x 500 mL).[7]

-

Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.[7] This method has been reported to yield a product with 98.65% purity as determined by HPLC.[7]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to remove impurities generated during synthesis. The choice of solvent is critical for achieving high purity and yield.

General Recrystallization Protocol:

-

Solvent Selection: Based on procedures for structurally similar compounds, suitable solvent systems for recrystallization include ethanol/water mixtures or toluene.[8] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[8]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis. A mixed-mode chromatography approach can be effective for separating isomers of aminobenzoic acid.

Suggested HPLC Method:

-

Column: A mixed-mode column such as Primesep 100 (reversed-phase/cation-exchange) can provide good separation of aminobenzoic acid isomers.[9]

-

Mobile Phase: A typical mobile phase for such separations would consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.[10] The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the analyte.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for the analysis of aminobenzoic acids.[10]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants will be influenced by the positions of the amino, fluoro, and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (155.13). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

O-H stretch of the carboxylic acid, which will be a broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretches of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C=O stretch of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

-

C-F stretch , typically observed in the 1000-1300 cm⁻¹ range.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, primarily due to the advantageous properties conferred by the fluorine substituent.

Synthesis of Dabrafenib

A prominent application of a derivative of this compound is in the synthesis of Dabrafenib , a targeted therapy used for the treatment of certain types of cancer.[1] Methyl 3-amino-2-fluorobenzoate is a key building block in the multi-step synthesis of this BRAF kinase inhibitor.[1][11]

Synthetic Pathway to Dabrafenib

Caption: Role of Methyl 3-amino-2-fluorobenzoate in Dabrafenib synthesis.

Potential as a Dopamine Receptor Ligand

Research has indicated that this compound itself exhibits biological activity, specifically as a ligand for dopamine receptors.[2] This suggests potential applications in the development of novel therapeutics for neurological disorders.[2] Further investigation into its receptor binding profile and functional activity is warranted to explore its therapeutic potential.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular profile. Its synthesis is achievable through established chemical transformations, and its purity can be ensured through standard analytical techniques. The incorporation of this molecule into the synthesis of advanced therapeutics, such as Dabrafenib, underscores its significance in medicinal chemistry and drug development. As the demand for fluorinated pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

- Processes for the preparation of dabrafenib. Google Patents. WO2016059548A1.

- Processes for the preparation of dabrafenib. Google Patents. WO2016059548A1.

-

Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

This compound. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

This compound. Available at: [Link]

-

This compound | C7H6FNO2 | CID 23094343 - PubChem. Available at: [Link]

-

Benzoic acid, 3-amino- - the NIST WebBook. Available at: [Link]

-

Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. Available at: [Link]

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. Available at: [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. Available at: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

-

This compound, min 98%, 1 gram. Available at: [Link]

-

Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. Available at: [Link]

-

2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem. Available at: [Link]

-

HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

-

Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available at: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available at: [Link]

-

HALO® Technical Resources | HPLC Information & Applications. Available at: [Link]

-

3-Amino-benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 914223-43-1 [smolecule.com]

- 3. This compound | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [xieshichem.com]

- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 6. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 7. This compound (914223-43-1) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 10. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 3-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Amino-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Its unique trifunctional nature, possessing an amine, a fluorine atom, and a carboxylic acid on a benzene ring, imparts specific reactivity and physical characteristics that are paramount to its application in drug discovery and material science. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the scientific rationale behind the methodologies used for their determination. Our aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this versatile molecule.

Fundamental Properties and Structural Identity

The arrangement of the amino, fluoro, and carboxyl groups on the benzene ring dictates the molecule's polarity, intermolecular interactions, and ultimately its physical state and behavior in various environments.

Table 1: Core Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | [2] |

| CAS Number | 914223-43-1 | [3] |

| Appearance | White to yellow to brown powder/solid | |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C(=C1)N)F)C(=O)O | [4] |

| InChI | InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | [2] |

The presence of both a hydrogen bond donor (amino group and carboxylic acid) and acceptor (carboxyl group and fluorine atom) sites suggests strong intermolecular forces, which is reflected in its solid state at room temperature and its relatively high boiling point.[5]

Thermal Properties: Melting and Boiling Points

The thermal stability of a compound is a critical parameter for its synthesis, purification, and storage.

Melting Point

The melting point of this compound has been reported with some variability, which is not uncommon for organic compounds and can be influenced by purity. One source provides a range of 161-166 °C , while another indicates it is "Not Available".[5] This discrepancy highlights the importance of experimental verification.

Expertise in Practice: Causality Behind Melting Point Determination

The choice of method for melting point determination is guided by the need for accuracy and the nature of the sample. The capillary method, a classical technique, is often used for a preliminary, rapid assessment. However, for a more precise and thermodynamically accurate value, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum representing the melting temperature. This method is less subjective than visual observation and provides additional information about the purity of the sample; impurities typically lead to a broadened melting peak at a lower temperature.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The onset and peak of the endothermic event are analyzed to determine the melting range and melting point, respectively.

Boiling Point

The boiling point of this compound is reported to be 325.9 °C at 760 mmHg .[5] This high boiling point is indicative of the strong intermolecular hydrogen bonding conferred by the carboxylic acid and amino groups.[5]

Solubility Profile and Acidity (pKa)

The solubility and acidity of this compound are fundamental to its behavior in biological systems and for designing synthetic routes.

Solubility

Qualitatively, this compound is described as soluble in water but less so in non-polar organic solvents. This is consistent with its polar functional groups. For a more quantitative understanding, solubility is typically determined by shake-flask methods in various solvents.

Table 2: Predicted and Observed Solubility of this compound

| Solvent | Solubility | Method |

| Water | Soluble | Qualitative Observation |

| Non-polar solvents | Less soluble | Qualitative Observation |

Expertise in Practice: The Rationale for Solubility Testing in Drug Discovery

In drug development, determining a compound's solubility in both aqueous and organic solvents is crucial. Aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents can inform purification strategies and the potential for membrane permeability. A common set of solvents for initial screening includes water, phosphate-buffered saline (PBS) to mimic physiological pH, and organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform to cover a range of polarities.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The predicted pKa of this compound is 3.43 ± 0.10 .[6] This value primarily reflects the acidity of the carboxylic acid group. The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid is expected to increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.20).[7] Conversely, the electron-donating amino group at the meta position would slightly decrease the acidity. The net effect results in a moderately acidic compound.

Expertise in Practice: The Significance of pKa in Pharmacology

The pKa of a drug molecule is a critical parameter that dictates its charge state at a given pH. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge of a molecule affects its ability to cross cell membranes. UV-Vis spectrophotometry is a common and reliable method for determining the pKa of compounds with a chromophore, as the absorption spectrum of the ionized and non-ionized forms often differ.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 8).

-

Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution to a constant final concentration. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. More robust analysis involves fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons (3H): The three protons on the benzene ring would appear as a complex multiplet in the aromatic region (approximately δ 6.5-7.5 ppm). The coupling with the adjacent ¹⁹F nucleus will further split these signals.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group would be expected, with its chemical shift being concentration and solvent dependent.

-

Carboxylic Acid Proton (1H): A very broad singlet for the -COOH proton, typically downfield (>10 ppm).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carboxylic Carbon: Expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Recommended Handling Practices:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in established scientific principles and experimental methodologies. A thorough understanding of its thermal stability, solubility, acidity, and spectroscopic profile is essential for its effective application in research and development. While some experimental data remains to be definitively established in publicly accessible literature, the provided protocols and theoretical considerations offer a robust framework for its characterization and safe handling. As a pivotal intermediate in medicinal chemistry and materials science, a comprehensive grasp of the physical properties of this compound is a prerequisite for innovation.

References

- Vertex AI Search. (2026).

- ChemicalBook. (2026). 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum.

- ChemicalBook. (2026). This compound CAS#: 914223-43-1.

- Vulcanchem. (2026). This compound - 914223-43-1.

- Arkivoc. (2026).

- ChemicalBook. (2026). 3-Amino-4-fluorobenzoic acid(2365-85-7) 13C NMR spectrum.

- Vertex AI Search. (2026).

- Organic Syntheses. (2026). 2-amino-3-fluorobenzoic acid.

- ChemicalBook. (2026). This compound | 914223-43-1.

- BLD Pharm. (2026). 914223-43-1|this compound|BLD Pharm.

- PubChem. (2026). 3-Aminobenzoic Acid | C7H7NO2 | CID 7419.

- Human Metabolome Database. (2026). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Oakwood Chemical. (2026). This compound.

- Zhejiang Xieshi New Materials Co., Ltd. (2026). This compound.

- Benchchem. (2026). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.

- PubChem. (2026). This compound | C7H6FNO2 | CID 2309433.

- ChemScene. (2026). 914223-43-1 | this compound | ChemScene.

- SpectraBase. (2026). 3-Amino-benzoic acid.

- Zhejiang Xieshi New Materials Co., Ltd. (2026). This compound.

- Cas no 825-22-9 (2-Amino-3-fluorobenzoic acid). (2026).

Visualizations

Logical Flow of Physical Property Determination

Caption: Workflow for the comprehensive physical property characterization of a chemical entity.

Interrelation of Physical Properties and Applications

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 914223-43-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound (914223-43-1) for sale [vulcanchem.com]

- 6. This compound CAS#: 914223-43-1 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 3-Amino-2-fluorobenzoic Acid

An In-depth Technical Guide to the Synthesis of 3-Amino-2-fluorobenzoic Acid

This compound (CAS No. 914223-43-1) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern—an amino group, a fluorine atom, and a carboxylic acid on a benzene ring—imparts specific reactivity and desirable physicochemical properties to target molecules. This makes it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1]

In medicinal chemistry, the incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[2] Consequently, fluorinated intermediates like this compound are in high demand for the development of novel therapeutics.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the primary synthesis pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and modern synthetic alternatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use and safe handling in a laboratory setting. The compound typically appears as a white to light orange or brown solid or powder.[1][3]

| Property | Value | Source |

| CAS Number | 914223-43-1 | [4] |

| Molecular Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [1][4][5] |

| Appearance | White to yellow to brown powder/solid | [3] |

| Boiling Point | 325.9°C (Predicted) | [3] |

| Density | 1.43 g/cm³ (Predicted) | [3] |

| Purity | ≥97-99% | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3][6] |

Safety and Handling: this compound is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[4][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7][8] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[7][8]

Core Synthesis Pathway: Reduction of 2-Fluoro-3-nitrobenzoic Acid

The most prevalent and industrially viable route to this compound involves the reduction of its nitro precursor, 2-fluoro-3-nitrobenzoic acid.[3][9] This strategy is advantageous because the starting material can be synthesized from inexpensive and readily available chemicals, and the reduction of an aromatic nitro group is a high-yielding and well-understood transformation.

Logical Framework: Retrosynthetic Analysis

A retrosynthetic approach reveals the logic of this pathway. The target molecule's amino group is logically disconnected to a nitro group, a common and reliable transformation. The precursor, 2-fluoro-3-nitrobenzoic acid, can then be traced back to simpler starting materials.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Precursor, 2-Fluoro-3-nitrobenzoic Acid

The synthesis of the key nitro-intermediate is a multi-step process that demonstrates a classic sequence of aromatic functionalization.[10]

Caption: Synthetic workflow for the precursor 2-Fluoro-3-nitrobenzoic Acid.[10]

-

Nitration: Starting from o-methylphenol, selective nitration yields 2-methyl-6-nitrophenol.[10]

-

Chlorination: The hydroxyl group is then converted to a chlorine atom.[10]

-

Fluorination: A halogen exchange (Halex) reaction replaces the chlorine with fluorine to produce 2-fluoro-3-nitrotoluene.[10]

-

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid, yielding the desired precursor, 2-fluoro-3-nitrobenzoic acid.[10]

Part 2: Reduction of 2-Fluoro-3-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method in industrial settings due to its efficiency, high yield, and cleaner waste profile compared to stoichiometric metal reductants.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur efficiently.

-

Hydrogen Source: Pressurized hydrogen gas (H₂) is the reductant. Alternatively, transfer hydrogenation using sources like hydrazine or ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.

-

Solvent: A polar protic solvent like ethanol or methanol is typically used as it can dissolve the starting material and is compatible with the hydrogenation process.

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is a representative example. All laboratory work should be conducted under the supervision of a qualified chemist and with appropriate safety precautions.

-

Setup: To a hydrogenation vessel, add 2-fluoro-3-nitrobenzoic acid (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).

-

Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this depends on the equipment).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent used in the reaction. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched carefully.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Alternative & Modern Synthetic Approaches

While the reduction of the nitro-precursor is the workhorse method, modern organic chemistry offers powerful alternatives that can be advantageous in specific contexts, particularly in early-stage drug discovery where diverse analogs are required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] In principle, it could be used to synthesize the target molecule by coupling an ammonia equivalent with a suitably functionalized precursor, such as 2-fluoro-3-bromobenzoic acid.

Rationale: This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.[11][13] While potentially more expensive due to the palladium catalyst and specialized ligands, it offers a modular route for creating libraries of related compounds.[12][14]

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.[11]

Sandmeyer-Type Reactions

The Sandmeyer reaction is a classic transformation that converts an aryl diazonium salt (derived from an aniline) into a variety of functional groups.[15][16] While not a direct route to the target molecule, it is a powerful tool for synthesizing substituted precursors. For example, one could envision a pathway where a different functional group is introduced via a Sandmeyer reaction and later converted to one of the required substituents. This reaction highlights the versatility of diazonium chemistry in accessing substitution patterns that are not achievable by direct electrophilic substitution.[16][17]

Conclusion

The synthesis of this compound is a critical process for providing a key building block to the pharmaceutical and chemical industries. The primary and most established pathway, hinging on the reduction of 2-fluoro-3-nitrobenzoic acid, stands out for its reliability, scalability, and foundation in well-understood chemical transformations. For researchers in drug discovery and process development, a deep understanding of this route, from the synthesis of the precursor to the final reduction, is essential. Concurrently, an awareness of modern catalytic methods like the Buchwald-Hartwig amination provides alternative, flexible strategies for analog synthesis and complex molecule construction. The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the specific strategic goals of the research program.

References

-

Exploring this compound: Properties and Applications. (n.d.). Watson International Ltd. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

3-Amino-4-fluorobenzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2010). PMC. Retrieved January 11, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 11, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.

-

This compound. (n.d.). Fluorochem. Retrieved January 11, 2026, from [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc. Retrieved January 11, 2026, from [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patentscope. Retrieved January 11, 2026, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2021). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 914223-43-1 [m.chemicalbook.com]

- 4. This compound | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 914223-43-1|this compound|BLD Pharm [bldpharm.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 914223-43-1 [chemicalbook.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Sandmeyer Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to the Starting Materials for 3-Amino-2-fluorobenzoic Acid

Introduction: The Strategic Importance of 3-Amino-2-fluorobenzoic Acid

This compound, a seemingly unassuming molecule, holds a position of significant strategic importance in the landscape of modern chemical synthesis.[1] Its unique trifunctional arrangement—a carboxylic acid, an amine, and a fluorine atom on a benzene ring—makes it a highly sought-after building block, particularly in the pharmaceutical and fine chemical industries.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the amino and carboxylic acid groups provide versatile handles for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the primary starting materials and synthetic strategies for the preparation of this valuable compound, grounded in established chemical principles and supported by detailed experimental insights.

The Principal Synthetic Pathway: From Nitroaromatics to the Final Product

The most direct and widely employed strategy for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-fluoro-3-nitrobenzoic acid.[2] This approach is favored for its high efficiency and the relative accessibility of the starting materials. The overall synthetic scheme can be logically divided into two key stages: the synthesis of the nitroaromatic precursor and its subsequent reduction to the target aminobenzoic acid.

Synthesis of the Key Precursor: 2-Fluoro-3-nitrobenzoic Acid

The judicious choice of starting material for the synthesis of 2-fluoro-3-nitrobenzoic acid is paramount and is often dictated by factors such as cost, availability, and the desired scale of production. Several viable routes have been established, each with its own set of advantages and mechanistic underpinnings.

Route A: Oxidation of 2-Fluoro-3-nitrotoluene

A common and high-yielding approach involves the oxidation of 2-fluoro-3-nitrotoluene. This method is particularly attractive due to the commercial availability of the starting material.

Causality of Experimental Choices: The choice of oxidizing agent is critical in this transformation. Strong oxidants like potassium permanganate or sodium dichromate are effective in converting the methyl group to a carboxylic acid. The reaction is typically carried out in an aqueous medium, often with a co-solvent like isopropanol to aid solubility. The use of a phase transfer catalyst can sometimes be employed to enhance the reaction rate. It is crucial to control the temperature to prevent unwanted side reactions, such as ring degradation.

Self-Validating System: The progress of the oxidation can be reliably monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the more polar product. The final product can be isolated by acidification of the reaction mixture, which precipitates the carboxylic acid. The purity can be readily assessed by melting point determination and spectroscopic methods (NMR, IR).

A detailed protocol for a similar oxidation is as follows:

-

In a reaction vessel, 2-fluoro-3-nitrotoluene is dissolved in a mixture of isopropanol and water.

-

Sodium dichromate is added portion-wise to the solution while maintaining the temperature at approximately 25°C.

-

The reaction mixture is stirred for several hours until the starting material is consumed.

-

The reaction is then worked up by removing the organic solvent under reduced pressure.

-

The aqueous residue is heated to dissolve the product, and upon cooling, the 2-fluoro-3-nitrobenzoic acid crystallizes and can be collected by filtration.

| Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| 2-Fluoro-3-nitrotoluene | Sodium dichromate, Isopropanol/Water | ~96% | High | [3] |

Route B: A Multi-step Synthesis from o-Methylphenol

For large-scale industrial production, a route starting from the inexpensive and readily available o-methylphenol has been developed.[3] This pathway involves a sequence of nitration, chlorination, fluorination, and final oxidation.

Causality of Experimental Choices: Each step in this sequence is a classic and well-understood organic transformation. The initial nitration is regioselectively directed by the hydroxyl and methyl groups. The subsequent chlorination of the phenol and fluorination of the resulting aryl chloride are standard nucleophilic aromatic substitution reactions. The final oxidation of the methyl group follows the same principles as described in Route A. This multi-step approach allows for the use of cheaper starting materials, making it economically viable for bulk synthesis.

Self-Validating System: Each intermediate in this synthetic sequence can be isolated and characterized to ensure the success of the preceding step. Spectroscopic analysis (¹H NMR, ¹³C NMR) and chromatographic methods (GC, LC-MS) are essential for confirming the structure and purity at each stage.

Diagram 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid from o-Methylphenol.

The Final Step: Reduction of 2-Fluoro-3-nitrobenzoic Acid

The conversion of 2-fluoro-3-nitrobenzoic acid to this compound is a standard nitro group reduction. Catalytic hydrogenation is the most common and environmentally friendly method for this transformation.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds.[4] The reaction is typically carried out in a protic solvent such as ethanol or methanol under a hydrogen atmosphere. The pressure of hydrogen gas can be varied, from atmospheric pressure (using a balloon) to higher pressures in a dedicated hydrogenation apparatus, to influence the reaction rate. The presence of an acid or base can sometimes be used to modulate the reactivity.

Self-Validating System: The progress of the hydrogenation can be monitored by the uptake of hydrogen gas or by analytical techniques like TLC or LC-MS. The disappearance of the starting material and the formation of the more polar amine product are indicative of a successful reaction. The workup typically involves filtering off the catalyst, followed by removal of the solvent. The product can then be purified by recrystallization or chromatography.

Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-3-nitrobenzoic Acid

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows:

-

In a suitable hydrogenation flask, dissolve 2-fluoro-3-nitrobenzoic acid in a solvent like ethanol.

-

Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) to the solution.

-

The flask is then purged with nitrogen and subsequently placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).[5][6][7]

-

The mixture is stirred vigorously at room temperature until the reaction is complete.

-

Upon completion, the hydrogen atmosphere is replaced with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.

| Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| 2-Fluoro-3-nitrobenzoic acid | H₂, Pd/C, Ethanol | High (expected >90%) | High | [4][8] |

Alternative Synthetic Strategies: Exploring Other Pathways

While the reduction of 2-fluoro-3-nitrobenzoic acid is the most prevalent route, other synthetic strategies are worth considering, particularly for specialized applications or when different starting materials are more readily available.

Synthesis via Isatin Intermediates

The synthesis of the isomeric 2-amino-3-fluorobenzoic acid from 7-fluoroisatin provides a template for a potential route to the desired 3-amino isomer.[9] This pathway involves the oxidative cleavage of the isatin ring.

Causality of Experimental Choices: The isatin route relies on the ability of the α-keto-γ-lactam system to undergo ring-opening under oxidative conditions. Reagents like hydrogen peroxide in a basic medium are effective for this transformation. The regiochemistry of the final product would depend on the substitution pattern of the starting isatin.

Self-Validating System: The success of this route would hinge on the synthesis of the appropriate 6-fluoro-isatin precursor. The subsequent ring-opening reaction can be monitored by the disappearance of the characteristic orange/red color of the isatin and the formation of the aminobenzoic acid.

Diagram 2: Hypothetical Isatin-based Route to this compound.

Potential Routes via Rearrangement Reactions

Classic name reactions such as the Hofmann, Curtius, and Schmidt rearrangements offer theoretical pathways to aminobenzoic acids from different starting materials.

-

Hofmann Rearrangement: This reaction could potentially be applied to a derivative of fluorophthalic acid, where one of the amide groups is converted to an amine.

-

Curtius Rearrangement: A fluorinated benzoic acid derivative with an adjacent acyl azide could undergo a Curtius rearrangement to form the corresponding amine.

-

Schmidt Reaction: A fluorinated benzoic acid could be directly converted to the aminobenzoic acid using hydrazoic acid.

While these are established methods for amine synthesis, their application to the specific synthesis of this compound is not well-documented in the literature and would require significant experimental development.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably and efficiently achieved through the reduction of 2-fluoro-3-nitrobenzoic acid. The choice of starting material for the synthesis of this key precursor can be tailored based on economic and logistical considerations, with routes starting from 2-fluoro-3-nitrotoluene and o-methylphenol being particularly noteworthy. Catalytic hydrogenation with palladium on carbon stands out as the preferred method for the final reduction step due to its high yield and clean reaction profile.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes. This could include the exploration of novel catalytic systems for both the oxidation and reduction steps, as well as the investigation of biocatalytic approaches. The continued demand for fluorinated building blocks in drug discovery will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Hydrogenation. Retrieved from [Link]

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). palladium. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

-

Vapourtec. (n.d.). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Retrieved from [Link]

-

Schäfer, C., Ellstrom, C. J., Cho, H., & Török, B. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 19(5), 1334–1341. Retrieved from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 914223-43-1 [chemicalbook.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. sarponggroup.com [sarponggroup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 3-Amino-2-fluorobenzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Among the vast array of fluorinated building blocks, 3-Amino-2-fluorobenzoic acid has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring an amino group ortho to a fluorine atom and meta to a carboxylic acid, provides a versatile platform for the synthesis of complex chemical entities with significant potential in drug discovery and materials science. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of this important molecule, tailored for the discerning scientist and researcher.

Physicochemical Properties and Spectroscopic Profile

This compound, with the CAS Number 914223-43-1, is a white to light brown crystalline solid.[1][2] Its molecular structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 182-184 °C | [4] |

| Boiling Point | 325.9 °C (Predicted) | [2] |

| Density | 1.43 g/cm³ (Predicted) | [2] |

| pKa | 3.43 (Predicted) | [2] |

| InChIKey | WZCZMWMNVHEBCK-UHFFFAOYSA-N | [3] |

| SMILES | NC1=C(F)C=CC=C1C(O)=O | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by both the fluorine and amino substituents. The chemical shifts of the amine and carboxylic acid protons will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms of the benzene ring and the carboxyl group. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C-F stretching frequency.

A Historical Perspective: The Emergence of a Key Intermediate

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and their increasing importance in medicinal chemistry. The synthesis of fluorinated anthranilic acids, as a class, gained momentum with the growing recognition of fluorine's ability to enhance the biological activity and metabolic stability of drug candidates.[1] Early synthetic efforts likely focused on the preparation of various isomers of fluoro- and amino-substituted benzoic acids for screening in different therapeutic areas. The specific 3-amino-2-fluoro isomer gained prominence as a valuable building block with the rise of targeted drug design, where its unique electronic and steric properties could be strategically exploited.

Synthesis of this compound: A Detailed Overview

The most prevalent and industrially viable method for the synthesis of this compound involves the reduction of its nitro precursor, 2-fluoro-3-nitrobenzoic acid. This transformation can be achieved through several reliable and scalable methods.

Caption: Key synthetic routes to this compound.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Protocol:

-

Reactor Setup: A pressure reactor (e.g., a Parr hydrogenator) is charged with 2-fluoro-3-nitrobenzoic acid and a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or platinum on carbon (Pt/C) is carefully added to the mixture.[5]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 bar). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperatures until the theoretical amount of hydrogen is consumed.

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality: Catalytic hydrogenation is often preferred due to its high chemoselectivity, mild reaction conditions, and the generation of water as the only byproduct, making it an environmentally friendly option.[6] The choice of catalyst and solvent can be optimized to achieve high yields and purity.

Method 2: Reduction with Iron Powder

Reduction using iron powder in an acidic medium is a classical and cost-effective method.

Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2-fluoro-3-nitrobenzoic acid, a solvent mixture (e.g., ethanol/water or acetic acid), and iron powder.[7][8]

-

Acid Addition: A small amount of acid, such as hydrochloric acid or acetic acid, is added to activate the iron and initiate the reaction. The reaction is often exothermic.

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The hot reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or ammonia) to precipitate the product.

-

Purification: The precipitated this compound is collected by filtration, washed with water, and dried. Recrystallization can be performed if necessary.

Causality: This method is robust and tolerant of many functional groups. The use of acetic acid can sometimes be advantageous as it can be easily removed during work-up.[9] However, the work-up can be more laborious due to the need to remove iron byproducts.

Method 3: Reduction with Tin(II) Chloride

Tin(II) chloride is another effective reagent for the selective reduction of aromatic nitro compounds.[10][11]

Protocol:

-